molecular formula C16H13N3O2S B2636665 N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine CAS No. 2380186-64-9

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No. B2636665
M. Wt: 311.36
InChI Key: ORAXUZVDHZIFIL-UHFFFAOYSA-N
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Description

“N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . It has been studied for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another approach involves the reaction of thiophene derivatives with isocyanates .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines can undergo various chemical reactions. For example, they can be used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo cyclization to produce thiophene, pyridine, pyrimidine, and pyran derivatives .

Future Directions

The future directions for “N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential as Mycobacterium tuberculosis bd oxidase inhibitors . Additionally, new synthetic approaches could be developed to improve the efficiency and versatility of their synthesis .

properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-3-13(20-6-1)11(14-4-2-7-21-14)9-17-16-15-12(5-8-22-15)18-10-19-16/h1-8,10-11H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAXUZVDHZIFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=NC3=C2SC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine

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